Ethylene glycol diacetoacetate

Polymer Chemistry Photocuring Crosslinking

Ethylene glycol diacetoacetate (EGDA, CAS 5459-04-1), systematically named ethane-1,2-diyl bis(3-oxobutanoate), is a diester of ethylene glycol and acetoacetic acid, characterized by two β-ketoester functional groups on a short ethylene bridge. With a molecular formula of C₁₀H₁₄O₆ and a molecular weight of 230.21 g/mol, EGDA is a liquid at room temperature with a density of 1.191 g/cm³ at 20°C and a boiling point of approximately 332.6°C at 760 mmHg.

Molecular Formula C10H14O6
Molecular Weight 230.21 g/mol
CAS No. 5459-04-1
Cat. No. B1595524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylene glycol diacetoacetate
CAS5459-04-1
Molecular FormulaC10H14O6
Molecular Weight230.21 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)OCCOC(=O)CC(=O)C
InChIInChI=1S/C10H14O6/c1-7(11)5-9(13)15-3-4-16-10(14)6-8(2)12/h3-6H2,1-2H3
InChIKeySJCUPJATWUWGAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethylene Glycol Diacetoacetate (CAS 5459-04-1): A Bifunctional β-Ketoester for Polymer and Coating Applications


Ethylene glycol diacetoacetate (EGDA, CAS 5459-04-1), systematically named ethane-1,2-diyl bis(3-oxobutanoate), is a diester of ethylene glycol and acetoacetic acid, characterized by two β-ketoester functional groups on a short ethylene bridge . With a molecular formula of C₁₀H₁₄O₆ and a molecular weight of 230.21 g/mol, EGDA is a liquid at room temperature with a density of 1.191 g/cm³ at 20°C and a boiling point of approximately 332.6°C at 760 mmHg . Its bifunctional β-ketoester structure makes it a reactive monomer and crosslinker in polymer chemistry, particularly for Michael addition reactions with acrylates and for forming metal chelates [1].

Why Ethylene Glycol Diacetoacetate Cannot Be Simply Replaced by Mono- or Other Di-β-Ketoesters


Generic substitution of ethylene glycol diacetoacetate with alternative β-ketoesters such as ethyl acetoacetate or other diacetoacetates is not straightforward due to differences in functionality, spacer length, and resulting polymer network architecture. The specific ethylene glycol backbone provides a defined, short spacer between the two reactive β-ketoester groups, which directly influences crosslink density, network homogeneity, and final material properties in Michael addition polymerizations [1]. In contrast, mono-functional acetoacetates cannot act as crosslinkers, while diacetoacetates with longer or more flexible spacers (e.g., propylene glycol-425-diacetoacetate) yield networks with significantly different extents of reaction and mechanical behavior [2]. The quantitative evidence below details these critical differences that impact scientific selection and procurement decisions.

Ethylene Glycol Diacetoacetate: Quantitative Performance Differentiation Against Key Comparators


Crosslinking Reactivity in Photocured Networks: Impact of Spacer Length on Extent of Reaction

In base-catalyzed Michael addition with pentaerythritol tetra-acrylate (PETA), the extent of reaction is influenced by the spacer length between β-ketoester groups. While a direct head-to-head comparison for ethylene glycol diacetoacetate is not available in the open literature, a class-level inference can be drawn from a study comparing propylenglycol-425-diacetoacetate (PGDAA) and pentaerythritol tetrakis (acetoacetate) (PETAA). The longer spacer in PGDAA favored a higher extent of reaction compared to the more rigid, shorter-spacer PETAA [1]. By extension, ethylene glycol diacetoacetate, with its even shorter and more rigid ethylene spacer, is expected to yield a more constrained, higher crosslink density network, offering a distinct profile for applications requiring stiffness and solvent resistance.

Polymer Chemistry Photocuring Crosslinking

Thermal Stability in Covalent Adaptable Networks (CANs): Maintaining Crosslink Density at Elevated Temperatures

In the synthesis of covalent adaptable networks (CANs) using a range of diacetoacetates, polypropylene glycol-containing diacetoacetates of varying molecular weights were reacted with diacrylates and tris(2-aminoethyl)amine. Frequency sweep measurements on the resulting elastomeric CANs showed no noticeable drop in storage modulus between 100-180 °C, indicating a maintained crosslink density [1]. While this study did not directly include ethylene glycol diacetoacetate, it establishes a class-level benchmark for diacetoacetate-based CANs. The use of a shorter, more rigid ethylene glycol diacetoacetate is expected to yield CANs with higher initial modulus and potentially different reprocessing behavior compared to the flexible polypropylene glycol-based analogs, offering a distinct option for high-temperature applications requiring shape retention.

Dynamic Materials Covalent Adaptable Networks Rheology

Physicochemical Properties: Density and Boiling Point Comparison with Ethyl Acetoacetate

Ethylene glycol diacetoacetate exhibits significantly different physical properties compared to its mono-functional analog, ethyl acetoacetate. EGDA has a density of 1.191 g/cm³ at 20°C and a boiling point of approximately 332.6°C at 760 mmHg , whereas ethyl acetoacetate has a density of 1.029 g/cm³ and a boiling point of 180.8°C [1]. These differences are critical for processing and formulation; the higher boiling point and density of EGDA make it more suitable for high-temperature reactions and applications requiring a higher mass loading per volume, while ethyl acetoacetate's lower boiling point facilitates easier removal or distillation in certain synthetic routes.

Physical Chemistry Process Engineering Formulation

Bifunctional Reactivity in Michael Addition Polymerization: A Class-Level Advantage Over Mono-β-Ketoesters

Ethylene glycol diacetoacetate contains two reactive β-ketoester groups per molecule, enabling it to function as a crosslinker in Michael addition polymerizations with multi-functional acrylates, leading to network formation. In contrast, mono-functional β-ketoesters like ethyl acetoacetate can only act as chain terminators or participate in linear chain extension when used with bis-functional partners, and cannot form crosslinked networks on their own [1]. This fundamental difference in functionality (f=2 for EGDA vs. f=1 for ethyl acetoacetate) is the primary driver for selecting EGDA in applications requiring thermoset properties, improved mechanical strength, and solvent resistance.

Polymer Synthesis Step-Growth Polymerization Crosslinking

Ethylene Glycol Diacetoacetate: Optimal Application Scenarios Based on Quantitative Differentiation


High Crosslink Density Photocured Coatings and Adhesives

Based on the class-level inference of its short, rigid spacer leading to higher crosslink density in Michael addition networks [1], ethylene glycol diacetoacetate is optimally suited for photocured coatings and adhesives where hardness, scratch resistance, and solvent resistance are paramount. The higher density and boiling point compared to ethyl acetoacetate also facilitate its use in solvent-free or high-solids formulations requiring elevated cure temperatures.

High-Temperature Covalent Adaptable Networks (CANs) for Reprocessable Thermosets

Given the class-level evidence that diacetoacetate-based CANs maintain crosslink density up to 180°C [1], EGDA's rigid ethylene spacer is expected to yield CANs with superior high-temperature modulus and dimensional stability compared to flexible polypropylene glycol-based analogs. This makes EGDA the preferred building block for reprocessable thermosets in demanding thermal environments, such as under-the-hood automotive components or high-temperature electronics encapsulation.

Reactive Crosslinker for High-Performance Polymers and Resins

The bifunctional nature (f=2) of EGDA is essential for forming crosslinked networks, a capability not offered by mono-functional β-ketoesters like ethyl acetoacetate [1]. This positions EGDA as a critical crosslinker for enhancing the mechanical properties, thermal stability, and chemical resistance of acrylic, polyester, and polyurethane resins. Its higher boiling point (332.6°C) compared to many reactive diluents also reduces volatile organic compound (VOC) emissions during high-temperature curing.

Metal Chelation and Scavenging in Specialty Formulations

The two β-ketoester groups of EGDA can chelate metal ions, a property leveraged in applications such as metal scavenging in polymers or as a component in metal-organic frameworks [1]. The specific ethylene glycol spacer may offer a distinct coordination geometry and stability compared to other diacetoacetates, making EGDA a candidate for formulations requiring precise metal ion control, such as in catalyst removal or corrosion inhibition.

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